molecular formula C16H16N4O4S B022030 4-Desmethoxy-4-nitro Omeprazole CAS No. 317807-10-6

4-Desmethoxy-4-nitro Omeprazole

Cat. No. B022030
M. Wt: 360.4 g/mol
InChI Key: PFDONLPWKWJOCD-UHFFFAOYSA-N
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Description

Omeprazole is a well-known proton pump inhibitor used mainly for reducing gastric acid production. Its derivatives, including those with nitro and methoxy groups, have been extensively studied due to their medicinal importance.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including acetylation, nitration, and reduction. Hou Zhan-peng (2009) reported a synthesis method for 2-nitro-4-methoxyaniline, an intermediate of Omeprazole, with a yield of 71% (Hou, 2009). Additionally, Wu Bao-xiang (2007) improved the synthesis method of a similar intermediate, 2-nitro-4-methoxyl-aminobenzene, using paracetamol as a material, achieving a yield of about 70% (Wu, 2007).

Molecular Structure Analysis

The molecular structure of Omeprazole and its derivatives is characterized by a benzimidazole ring and various substituents which influence its pharmacological activity. Studies on related compounds, such as 1-benzyl-4-nitroso-5-aminopyrazole, reveal insights into the structural features and tautomerism of these molecules (Holschbach et al., 2003).

Chemical Reactions and Properties

Omeprazole undergoes various chemical reactions due to its functional groups. For instance, it has been shown to interact with sulfhydryl groups under acidic conditions, affecting gastric (H+-K+)-ATPase activity (Im et al., 1985).

Physical Properties Analysis

The physical properties of Omeprazole and its derivatives include solubility, melting points, and crystal structure. The study of related compounds like 5-amino-1-(4-methoxybenzoyl)-3-methylpyrazole provides insight into the hydrogen bonding and crystal packing of these types of molecules (Quiroga et al., 2008).

Chemical Properties Analysis

The chemical properties of these compounds are influenced by their functional groups and molecular structure. For example, Omeprazole's antisecretory activity is due to its ability to block the proton pump in gastric parietal cells. The electrochemical behavior of Omeprazole has been studied, revealing insights into its oxidation and reduction processes (Jorge et al., 2010).

Scientific Research Applications

Mechanism of Action and Efficacy in Acid-Related Disorders
Omeprazole and its derivatives, including 4-Desmethoxy-4-nitro Omeprazole, have a significant impact on the management of acid-related disorders. They operate by specifically targeting and inhibiting the H+/K+ ATPase enzyme system at the gastric parietal cell surface, which is crucial for acid secretion. This action results in a pronounced reduction in gastric acidity, providing an effective therapeutic approach for conditions characterized by excessive acid production, such as duodenal ulcers, gastric ulcers, and gastroesophageal reflux disease (GERD) (Clissold & Campoli-Richards, 1986). Furthermore, the drug has shown promise in treating patients with conditions like Zollinger-Ellison syndrome, offering a new avenue for managing this challenging disease by effectively controlling gastric acid hypersecretion (Frucht, Maton, & Jensen, 1991).

Potential for Pediatric Applications
Considering the off-label use of proton pump inhibitors (PPIs) in children, especially for treating gastroesophageal reflux disease (GERD), the existing evidence from adult studies, including those involving omeprazole and its derivatives, could potentially be extrapolated to avoid unnecessary pediatric trials. This approach aligns with efforts to utilize existing clinical evidence to guide therapeutic decisions in pediatric populations, thereby minimizing exposure to clinical trials when existing data provide sufficient insights into efficacy and safety profiles (Tafuri et al., 2009).

Innovative Synthesis and Impurity Management
Research into the synthesis of omeprazole and related compounds has yielded insights into novel methods that enhance the efficiency and purity of these medications. The exploration of these synthetic pathways not only optimizes the production process but also addresses the formation of pharmaceutical impurities, ensuring the safety and efficacy of the drug. This area of study is crucial for the development of safer and more effective proton pump inhibitors for clinical use (Saini et al., 2019).

Future Directions

The future directions of “4-Desmethoxy-4-nitro Omeprazole” are not clear as it is primarily used for research purposes . Further studies may reveal more about its potential applications.

properties

IUPAC Name

2-[(3,5-dimethyl-4-nitropyridin-2-yl)methylsulfinyl]-6-methoxy-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S/c1-9-7-17-14(10(2)15(9)20(21)22)8-25(23)16-18-12-5-4-11(24-3)6-13(12)19-16/h4-7H,8H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDONLPWKWJOCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1[N+](=O)[O-])C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Desmethoxy-4-nitro Omeprazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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